molecular formula C8H10N2O4 B10910280 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10910280
M. Wt: 198.18 g/mol
InChI Key: KKSYMLKAPQQEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the first position, a methoxycarbonyl group at the fourth position, and a carboxylic acid group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process intensification techniques to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The ethyl and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Products may include pyrazole ketones or aldehydes.

    Reduction: Products may include pyrazole alcohols or aldehydes.

    Substitution: Products vary depending on the substituents introduced, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in various fields.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

1-ethyl-4-methoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-10-4-5(8(13)14-2)6(9-10)7(11)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

KKSYMLKAPQQEEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.